molecular formula C14H12N6 B127207 3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole CAS No. 149756-68-3

3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole

Cat. No. B127207
M. Wt: 264.29 g/mol
InChI Key: PANLHTVVFYWWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole has been found to exhibit promising anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have antiviral activity against the Zika virus and the hepatitis C virus. Additionally, this compound exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The mechanism of action of 3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also interfere with viral replication by targeting specific viral proteins. The anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways. In addition, this compound has been found to reduce the levels of certain inflammatory markers in animal models of inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a versatile tool for researchers in these fields. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research involving 3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole. One area of interest is the development of analogs of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for drug discovery. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of 3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole involves the reaction of 5,8-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylic acid with imidazole in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction results in the formation of the desired compound, which can be purified by column chromatography.

properties

CAS RN

149756-68-3

Product Name

3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

3-imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C14H12N6/c1-9-3-4-11-10(7-9)12-13(19(11)2)16-14(18-17-12)20-6-5-15-8-20/h3-8H,1-2H3

InChI Key

PANLHTVVFYWWPL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)N4C=CN=C4)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)N4C=CN=C4)C

Other CAS RN

149756-68-3

synonyms

GR 99060
GR-99060
GR99060

Origin of Product

United States

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